
N,N-Diethylaniline
Overview
Description
N,N-Diethylaniline is an organic compound with the molecular formula C₁₀H₁₅N. It is a colorless to yellowish liquid that is slightly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform . This compound is primarily used as an intermediate in the production of dyes, pharmaceuticals, and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . Another method includes the reaction of aniline with diethylamine in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with diethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products . This method is efficient, environmentally friendly, and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone imine.
Reduction: It can be reduced to form N,N-diethylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: N,N-diethyl-p-benzoquinone imine.
Reduction: N,N-diethylcyclohexylamine.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
Synthesis of Organic Compounds
DEA serves as a crucial intermediate in the synthesis of various organic compounds:
- Dyes : It is extensively used in the production of azo disperse dyes, which are important in textile applications .
- Pharmaceuticals : DEA is involved in synthesizing pharmaceuticals, including oxazol-5(4H)-ones through one-pot reactions .
- Charge Transfer Complexes : The compound forms charge transfer complexes with fullerenes, enhancing the photophysical properties of materials used in optoelectronic devices .
Analytical Chemistry
In analytical chemistry, this compound plays a significant role:
- Reagents : It is used as a base in matrix-assisted laser desorption/ionization (MALDI) techniques, improving the reproducibility of analytical results .
- Detection Methods : DEA has been explored in novel detection methods for environmental pollutants, demonstrating effectiveness in solid-phase microextraction (SPME) techniques for analyzing trace contaminants .
Environmental Applications
DEA has notable applications in environmental science:
- Sorbent Materials : Research indicates that DEA can be incorporated into sorbent materials for the removal of pollutants from wastewater. Its properties allow for effective sorption of various organic compounds, thus aiding in the treatment of dye-laden wastewater .
- Photochemical Studies : DEA has been utilized in photochemical studies to understand the degradation pathways of pollutants under simulated solar irradiation conditions. This application highlights its role in environmental monitoring and remediation efforts .
Industrial Applications
In industry, this compound finds utility as:
- Solvent and Alkylating Agent : It acts as a solvent and alkylating agent in various chemical reactions, contributing to processes such as polymerization and extraction .
- Stabilizer : DEA is employed as a stabilizer for certain chemical formulations, ensuring product integrity during storage and application .
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the successful use of this compound in synthesizing azo dyes via diazotization reactions. The resulting dyes exhibited vibrant colors suitable for textile applications, showcasing DEA's importance in the dye manufacturing sector.
Case Study 2: Environmental Remediation
Research on wastewater treatment highlighted the effectiveness of DEA-modified sorbents in removing color and organic pollutants from dye wastewater. The study reported over 90% removal efficiency, illustrating DEA's potential role in environmental cleanup technologies.
Mechanism of Action
The mechanism of action of N,N-Diethylaniline involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . In biological systems, it can interact with cellular components, leading to changes in cellular function and structure .
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluidine: Similar but with a methyl group on the benzene ring.
N,N-Diethyl-m-toluidine: Similar but with a methyl group on the meta position of the benzene ring.
Uniqueness: N,N-Diethylaniline is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Its higher molecular weight and larger alkyl groups compared to N,N-Dimethylaniline result in different reactivity and solubility characteristics .
Biological Activity
N,N-Diethylaniline (DEA) is an organic compound widely used in various industrial applications, including as a solvent, an intermediate in dye production, and in the synthesis of pharmaceuticals. Understanding its biological activity is crucial due to its potential health impacts and environmental effects. This article reviews the biological activity of DEA, focusing on its toxicological effects, metabolic pathways, and its biodegradation.
Acute and Chronic Toxicity
This compound exhibits significant toxicity in various animal models. The lethal dose (LD50) for DEA has been estimated at approximately 1350 mg/kg when administered orally to rats and 1690 mg/kg via dermal exposure in rabbits . Chronic exposure studies have shown that DEA can lead to various health issues, including carcinogenic effects. For instance, a study indicated that exposure to DEA increased the incidence of forestomach papillomas in female mice .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified DEA as possibly carcinogenic to humans based on sufficient evidence from animal studies showing that it induces tumors . The mechanism behind this carcinogenicity may involve metabolic activation leading to the formation of reactive intermediates that can damage cellular macromolecules.
Metabolism and Biotransformation
The metabolism of this compound primarily occurs in the liver through oxidation and demethylation processes. Key metabolic pathways include:
- N-Oxidation : Conversion of DEA to this compound N-oxide, which is further metabolized to formaldehyde and N-methylaniline.
- N-Demethylation : This process leads to the formation of aniline and other metabolites such as 4-aminophenol .
The major enzymes involved in these processes are flavin-containing monooxygenases and cytochrome P450 enzymes. Studies have demonstrated that these enzymes catalyze the oxidative transformations of DEA in various species, including humans, rats, and other mammals .
Environmental Impact and Biodegradation
This compound is persistent in the environment, particularly in contaminated aquifers. Research indicates that under anaerobic conditions, DEA shows limited biodegradation potential, suggesting its recalcitrance in natural settings . Laboratory studies have confirmed that while aerobic conditions can facilitate some degradation, the overall rate remains low compared to other organic compounds.
Case Studies
- Carcinogenicity Study : In a long-term study involving mice administered with varying doses of DEA, it was found that higher doses significantly increased tumor incidence compared to controls. Specifically, 8 out of 50 high-dose females developed squamous-cell papillomas compared to only 2 out of 50 controls (p = 0.042) .
- Metabolic Pathway Analysis : A detailed analysis using rat liver microsomes revealed that both N-oxidation and oxidative N-demethylation were prominent pathways for DEA metabolism. The study highlighted the role of specific enzyme inhibitors that confirmed the involvement of flavin-containing monooxygenases in N-oxidation reactions .
Summary Table: Biological Activity Overview
Aspect | Details |
---|---|
Chemical Structure | CHN |
LD50 (Rats) | 1350 mg/kg (oral), 1690 mg/kg (dermal) |
Carcinogenicity | Possible human carcinogen (IARC classification) |
Key Metabolites | This compound N-oxide, Aniline, Formaldehyde |
Biodegradation | Limited under anaerobic conditions; recalcitrant in aquifers |
Q & A
Basic Research Questions
Q. How can N,N-Diethylaniline be synthesized and characterized for use in organic reactions?
this compound is synthesized via alkylation of aniline with diethyl sulfate or ethyl halides in the presence of a base. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., C-N stretching at ~1,250 cm⁻¹). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. What experimental designs are used to evaluate the genotoxicity of this compound in human cells?
The in vitro sister chromatid exchange (SCE) assay in human peripheral blood lymphocytes is a standard method. Cells are cultured with varying concentrations of this compound (0.1–100 µM) in the presence/absence of metabolic activation (S-9 mix). After 72 hours, cells are treated with colcemid, harvested, and stained for SCE quantification. Dose-response relationships are analyzed using ANOVA, with significance thresholds at p < 0.05 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact (vapor pressure: ~0.5 mmHg at 25°C).
- Storage in airtight containers away from oxidizers and acids (incompatible due to amine reactivity).
- Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation. Safety Data Sheets (SDS) recommend monitoring biodegradation (0% BOD in 4 weeks) and bioaccumulation potential (BCF 17–161 in carp) for environmental compliance .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in catalytic reductions of cyclic ketones?
In oxazaborolidine-catalyzed reductions, this compound acts as an additive to neutralize acidic impurities (e.g., residual HCl) in the catalyst, enhancing enantiomeric excess (e.g., >90% ee for 2,2-disubstituted cycloalkanones). Experimental validation involves comparing reaction outcomes with/without the additive using chiral HPLC or polarimetry .
Q. What mechanistic insights explain this compound's role in metal-enhanced exciplex fluorescence?
When anthracene and this compound are adsorbed onto Silver Island Films (SIFs), surface plasmon resonance amplifies the electric field, enhancing both monomer (400–450 nm) and exciplex (500–550 nm) emissions. Time-resolved fluorescence spectroscopy reveals reduced radiative lifetimes (1–5 ns vs. 10–20 ns in solution), confirming energy transfer to the metal interface .
Q. How does this compound influence the morphology of indium phosphide (InP) nanowires during synthesis?
As a solvent in nanoparticle synthesis, this compound’s moderate steric bulk (~93 ų) allows partial aggregation of indium seeds, leading to bent nanorods. In contrast, bulkier solvents (e.g., trioctylphosphine) prevent aggregation, yielding straight nanowires. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) correlate solvent choice with crystallographic defects .
Q. Why does this compound exhibit photooxidation activation in frozen aqueous solutions?
Freezing aqueous solutions of this compound induces a bathochromic shift (~10–15 nm) in UV-Vis spectra due to reduced solvent mobility and increased local concentration at the air-ice interface. Diffuse reflectance spectroscopy and computational modeling (TD-DFT) confirm enhanced π→π* transitions under cryogenic conditions .
Properties
IUPAC Name |
N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUCNLOZRCGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N, Array | |
Record name | N,N-DIETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID8021800 | |
Record name | N,N-Diethylaniline | |
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Molecular Weight |
149.23 g/mol | |
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Physical Description |
N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | N,N-DIETHYLANILINE | |
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Record name | Benzenamine, N,N-diethyl- | |
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Boiling Point |
419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C | |
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Flash Point |
185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c. | |
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Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014 | |
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Density |
0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93 | |
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Vapor Density |
1.0 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19 | |
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Color/Form |
Colorless to yellow liquid, BROWN OILY LIQUID | |
CAS No. |
91-66-7 | |
Record name | N,N-DIETHYLANILINE | |
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Record name | Benzenamine, N,N-diethyl- | |
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Record name | DIETHYLANILINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WR1HJ2PGW | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |
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Record name | N,N-DIETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-37.8 °F (NTP, 1992), -38.8 °C, -38 °C | |
Record name | N,N-DIETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3196 | |
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Record name | N,N-DIETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.